molecular formula C12H8N2 B1362585 1,2-Di(pyridin-4-yl)ethyne CAS No. 73564-69-9

1,2-Di(pyridin-4-yl)ethyne

Cat. No.: B1362585
CAS No.: 73564-69-9
M. Wt: 180.2 g/mol
InChI Key: SPKCEACOZLCRSV-UHFFFAOYSA-N
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Description

1,2-Di(pyridin-4-yl)ethyne is an organic compound with the molecular formula C12H8N2. It consists of two pyridine rings connected by an ethyne (acetylene) linkage. This compound is of significant interest in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bidentate ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(pyridin-4-yl)ethyne can be synthesized through a palladium-catalyzed one-pot reaction. The process involves the reaction of 4-bromopyridine hydrochloride with 2-methyl-but-3-yn-2-ol in a two-phase system consisting of toluene and aqueous sodium hydroxide. This method yields the compound in 86% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar palladium-catalyzed coupling reactions. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(pyridin-4-yl)ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: It can participate in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, in the formation of MOFs, the compound coordinates with metal ions to form complex structures .

Mechanism of Action

The mechanism by which 1,2-Di(pyridin-4-yl)ethyne exerts its effects primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and structural applications. The ethyne linkage provides rigidity, while the pyridine rings offer coordination sites for metal ions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(pyridin-3-yl)ethyne: Similar structure but with pyridine rings at the 3-position.

    1,2-Di(pyridin-2-yl)ethyne: Pyridine rings at the 2-position, offering different coordination properties.

Uniqueness

1,2-Di(pyridin-4-yl)ethyne is unique due to its specific positioning of pyridine rings, which provides distinct coordination chemistry and stability in metal-organic frameworks. This makes it particularly valuable in the synthesis of MOFs with specific properties .

Properties

IUPAC Name

4-(2-pyridin-4-ylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKCEACOZLCRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319739
Record name 1,2-Di(pyridin-4-yl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73564-69-9
Record name 73564-69-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Di(pyridin-4-yl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,2-Di(pyridin-4-yl)ethyne be used to create MOFs for gas separation applications?

A2: Yes, this compound has been investigated as a building block for MOFs with potential in gas separation, particularly for natural gas sweetening []. Interestingly, the specific isomer of this compound incorporated into the MOF structure significantly impacts gas selectivity. For example, a MOF containing the cis isomer of this compound exhibited a higher affinity for carbon dioxide over hydrogen sulfide. In contrast, the trans isomer demonstrated selectivity towards hydrogen sulfide over carbon dioxide and methane []. These findings underscore the potential of this compound-based MOFs for separating various gas mixtures by strategically selecting and incorporating specific isomers.

Q2: How does this compound contribute to the properties of coordination polymer nanoparticles?

A3: this compound, when used as an axial ligand in iron(II) spin-crossover coordination polymers, can influence the size and morphology of the resulting nanoparticles []. The rigidity of the axial ligand, determined by the ethynylene bridge in this compound, impacts the solubility and stability of the coordination polymer, ultimately dictating whether nanoparticles or microcrystals are formed []. These findings highlight the importance of ligand selection in controlling the size and morphology of coordination polymer nanomaterials.

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